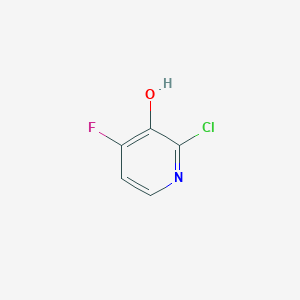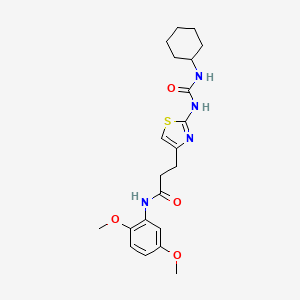
2-Chlor-4-fluorpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C₅H₃ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-4-fluoropyridin-3-ol belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound’s predicted boiling point is 2831±350 °C, and its predicted density is 1517±006 g/cm3 .
Result of Action
Fluoropyridines are known to have potential as imaging agents for various biological applications .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which can then be further chlorinated and hydroxylated to yield 2-Chloro-4-fluoropyridin-3-ol .
Industrial Production Methods: Industrial production of 2-Chloro-4-fluoropyridin-3-ol typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced fluorination and chlorination techniques, along with rigorous purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce ketones and amines, respectively .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-fluoropyridin-4-ol
- 3-Chloro-5-fluoropyridin-2-ol
- 2-Chloro-5-fluoropyridin-3-ol
Comparison: Compared to its analogs, 2-Chloro-4-fluoropyridin-3-ol is unique due to the specific positioning of the chlorine, fluorine, and hydroxyl groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIUOWWUSXAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)
![1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B2440675.png)


![N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2440682.png)
![3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2440683.png)




![1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2440691.png)


